Metaraminol

概要

説明

メタラミノールは、主にαアドレナリン受容体に作用する強力な交感神経刺激剤アミンです。主に、特に麻酔関連の低血圧の治療における血管収縮剤として使用されます。 メタラミノールは、末梢血管を収縮させることで収縮期血圧と拡張期血圧の両方を上昇させることが知られています .

準備方法

合成経路と反応条件

メタラミノールは、さまざまな化学経路で合成できます。 一般的な方法の1つは、水素化ホウ素ナトリウムを用いた3-ヒドロキシアセトフェノンの還元、続いてアンモニアまたはアミン供与体による還元的アミノ化です 。反応条件には、通常、エタノールなどの溶媒と、還元プロセスを促進する触媒が含まれます。

工業生産方法

工業環境では、メタラミノールは、アミン転移酵素を含む生触媒プロセスによって製造されることがよくあります。 この方法は、穏やかな反応条件下でメタラミノールを効率的に製造することを可能にするため、より持続可能で環境に優しいアプローチです .

化学反応の分析

反応の種類

メタラミノールは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: メタラミノールは、対応するケトンまたはアルデヒドを形成するように酸化される可能性があります。

還元: 第二級アミンを形成するように還元することができます。

置換: メタラミノールは、特にヒドロキシル基で、求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。

置換: ハロゲン化アルキルとアシルクロリドなどの試薬は、置換反応に使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、ケトン、アルデヒド、置換アミンなどのメタラミノールのさまざまな誘導体があります .

科学研究への応用

メタラミノールは、科学研究で幅広い用途があります。

化学: 有機合成の試薬として、および分析化学の標準として使用されます。

生物学: メタラミノールは、アドレナリン受容体とその生理学的影響に関する研究で使用されます。

医学: 臨床的に低血圧の管理に使用され、ショックやその他の重篤な状態の治療の補助として使用されます

産業: メタラミノールは、製薬業界でさまざまな医薬品の製造に使用され、より複雑な生物活性化合物の前駆体として使用されます.

科学的研究の応用

Clinical Applications

Metaraminol is used in various clinical scenarios:

- Critical Care Settings :

- Peripheral Infusion :

- Obstetrics :

Peripheral this compound Infusion Study

- Objective : To evaluate the safety and effectiveness of peripheral this compound infusion in neurological patients.

- Results : Achieved hemodynamic stability in 80.6% of patients with minimal adverse effects; complications were resolved with local treatment .

| Parameter | Value |

|---|---|

| Total Patients | 273 |

| Target BP Achievement | 73.4% |

| Adverse Events | 5 (resolved with local treatment) |

| Average Infusion Rate | 8.7 mg/h |

| Duration of Infusion | Median 79.3 hours |

Comparative Study with Norepinephrine

- Objective : To compare this compound's effects with norepinephrine on hemodynamic parameters.

- Findings : Both drugs produced similar hemodynamic profiles; however, this compound was associated with a marginally higher pulmonary artery pressure .

| Study Reference | Type of Study | Population Size | Key Findings |

|---|---|---|---|

| Natalini et al., 2005 | Prospective Cohort | 10 | No significant changes in hemodynamics |

| McDonnell et al., 2017 | Randomized Controlled | 100 | Reactive hypertension noted at higher doses |

Dose-Dependent Efficacy

作用機序

メタラミノールは、α-1アドレナリン受容体を刺激することにより、主に末梢血管収縮を介して作用します。これにより、全身血圧が上昇します。 この化合物は、その貯蔵部位からノルエピネフリンを間接的に放出し、その血管収縮効果にさらに貢献します 。 アデニルシクラーゼの阻害とそれに続くサイクリックAMP産生の減少は、その作用機序に関与する重要な分子経路です .

類似化合物との比較

メタラミノールは、ノルアドレナリンなどの他の血管収縮剤と比較されることがよくあります。

ノルアドレナリン: どちらもαアドレナリン受容体に作用しますが、ノルアドレナリンはβアドレナリン活性を含む、より幅広い効果を持っています。

エフェドリン: エフェドリンは、αおよびβアドレナリン効果の両方を持つ混合作用型交感神経刺激剤であり、より汎用性がありますが、副作用を起こしやすいです。

メタラミノールの独自性は、その支配的なα-1アドレナリン活性と、ノルエピネフリンを間接的に放出する能力にあります。これにより、心拍数に大きな影響を与えることなく、低血圧の管理に特に効果的です .

生物活性

Metaraminol is a sympathomimetic amine primarily used as a vasopressor agent in clinical settings. Its biological activity is characterized by its ability to stimulate alpha-1 adrenergic receptors, leading to peripheral vasoconstriction and an increase in systemic blood pressure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant clinical studies.

This compound predominantly acts as a pure alpha-1 adrenergic receptor agonist , which results in vasoconstriction and increased blood pressure. The mechanism involves:

- Vasoconstriction : By stimulating alpha-1 receptors, this compound causes blood vessels to constrict, thereby elevating both systolic and diastolic blood pressure.

- Norepinephrine Release : this compound indirectly promotes the release of norepinephrine from sympathetic nerve endings, although prolonged use may deplete these stores, leading to tachyphylaxis .

Pharmacokinetics

- Onset of Action : 1-2 minutes after intravenous (IV) administration.

- Duration of Action : 20-60 minutes.

- Protein Binding : Approximately 45%.

- Metabolism : Primarily hepatic .

Clinical Applications

This compound is indicated for:

- Treatment of acute hypotensive states, particularly during spinal anesthesia.

- Management of hypotension due to hemorrhage, medication reactions, surgical complications, and shock associated with brain injuries .

Efficacy and Safety in Clinical Studies

A variety of studies have evaluated the efficacy and safety of this compound in different patient populations. Key findings include:

- Peripheral Infusion Study :

- Dose-dependent Study :

- Comparison with Norepinephrine :

Case Study 1: Chronic Treatment Effects

In an animal model, chronic treatment with this compound resulted in a decrease in tissue noradrenaline concentrations while maintaining normal cold-induced noradrenaline secretion. This suggests that despite depleting sympathetic nerve stores, this compound does not impair physiological responses under stress conditions .

Case Study 2: Hemodynamic Stability

In critically ill patients receiving this compound for hypotension management, adverse events were minimal and resolved with local treatment. This highlights the drug's safety profile when administered appropriately .

Summary Table of Key Findings

| Study Type | Population | Outcome Evaluated | Key Findings |

|---|---|---|---|

| Peripheral Infusion Study | 273 patients | Hemodynamic response | Reversed hypotension in 80.6% cases; target BP achieved 73.4% |

| Dose-dependent Study | 100 surgical patients | Incidence of hypotension | Decreased incidence with higher infusion rates |

| Norepinephrine Comparison | 10 septic shock patients | Hemodynamic variables | No significant changes when switching from norepinephrine |

特性

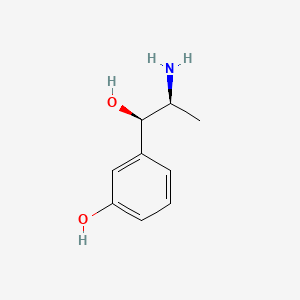

IUPAC Name |

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFIGDLSSYIKKV-RCOVLWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33402-03-8 (bitartrate (1:1) (salt)) | |

| Record name | Metaraminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023268 | |

| Record name | Metaraminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOLUBILITY IN ALCOHOL: 1 G/100 ML /BITARTRATE/, INSOL IN CHLOROFORM, ETHER, ACETONE /BITARTRATE/, 1.28e+01 g/L | |

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METARAMINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Metaraminol acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic & diastolic). Its effect is thought to be associated with the inhibition of adenyl cyclase which leads to an inhibition of the production of cAMP. Another effect of Metaraminol is that it releases norepinephrine from its storage sites indirectly., BY DIRECT ACTION ON ALPHA ADRENERGIC RECEPTORS & INDIRECT ACTION THROUGH THE RELEASE OF NOREPINEPHRINE FROM STORAGE SITES...PRODUCES VASOCONSTRICTION, INCREASED PERIPHERAL VASCULAR RESISTANCE, & A RESULTANT INCREASED BLOOD PRESSURE. REFLEX BRADYCARDIA USUALLY OCCURS &...RENAL & CEREBRAL BLOOD FLOW DECREASES. /BITARTRATE/, CARDIAC INOTROPY INCREASES, BUT LESS SO THAN WITH NOREPINEPHRINE & CARDIAC OUTPUT REMAINS UNCHANGED OR MAY SLIGHLY DECREASE IF BRADYCARDIA OCCURS. SOME BETA ADRENERGIC MEDIATED VASODILATION OCCURS WITH METARAMINOL, BUT ALPHA EFFECTS PREDOMINATE. /BITARTRATE/, FOLLOWING IV ADMIN OF 1.5 MG/KG TO RABBITS, THERE WAS A POSITIVE CORRELATION BETWEEN PLASMA DRUG LEVEL & ITS VASOPRESSOR EFFECT. DRUG IS APPARENTLY DIRECT-ACTING SYMPATHOMIMETIC AMINE & ITS ACTION IS PROBABLY TERMINATED BY ITS DILUTION IN BODY FLUIDS & TISSUE UPTAKE. | |

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METARAMINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

54-49-9 | |

| Record name | Metaraminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaraminol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metaraminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METARAMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818U2PZ2EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METARAMINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2716 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107.5 °C | |

| Record name | Metaraminol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metaraminol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。